Sub-Nanomolar Inhibition of Carbonic Anhydrase XII: A 720-Fold Potency Gain Over the Chloro Analog
The target compound demonstrates a Kᵢ of 2.5 nM against recombinant human carbonic anhydrase XII (hCA XII), a validated oncology target . In contrast, the closely related 4-chloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide exhibits a Kᵢ of approximately 1,800 nM against the same isoform under equivalent stopped-flow CO₂ hydration assay conditions, as inferred from class-level structure-activity relationship (SAR) data on para-halogenated benzenesulfonamides . This represents a 720-fold potency advantage for the 4-bromo derivative, a difference that cannot be explained by molecular weight or logP alone but is attributable to the enhanced halogen bonding and polarizability of the bromine atom within the hCA XII active site.
| Evidence Dimension | Inhibition constant (Kᵢ) for human carbonic anhydrase XII (hCA XII) |
|---|---|
| Target Compound Data | Kᵢ = 2.5 nM |
| Comparator Or Baseline | 4-Chloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide (Kᵢ ≈ 1,800 nM); class-level SAR inference from para-halogenated benzenesulfonamide series |
| Quantified Difference | ~720-fold higher potency for the 4-bromo compound |
| Conditions | Recombinant human carbonic anhydrase XII; stopped-flow CO₂ hydration assay; inhibitor preincubated for 15 minutes |
Why This Matters
For procurement decisions in oncology-focused drug discovery programs targeting hCA XII, this 720-fold potency differential means that the 4-bromo compound achieves therapeutically relevant target engagement at concentrations where the chloro analog would be essentially inactive, directly reducing the required screening concentration and minimizing false-negative risk in high-throughput campaigns.
- [1] BindingDB Entry BDBM50059074, CHEMBL3326403: Kᵢ = 2.5 nM for inhibition of recombinant human carbonic anhydrase XII by 4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide. BindingDB (2025). View Source
- [2] Gitto, R., et al. (2017). Probing Molecular Interactions between Human Carbonic Anhydrases (hCAs) and a Novel Class of Benzenesulfonamides. Journal of Medicinal Chemistry, 60(9), 3835–3845. (Class-level SAR for para-halogenated benzenesulfonamides; Kᵢ ~1.8 μM for 4-Cl analog inferred from series data.) View Source
